molecular formula C11H10ClN3 B14863351 (2-(3-Chlorophenyl)pyrimidin-5-YL)methanamine

(2-(3-Chlorophenyl)pyrimidin-5-YL)methanamine

Cat. No.: B14863351
M. Wt: 219.67 g/mol
InChI Key: XOGWDHHLOBJTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with guanidine to form 2-(3-chlorophenyl)pyrimidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C11H10ClN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2

InChI Key

XOGWDHHLOBJTLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.